molecular formula C18H24N6O2 B016482 2-Hydroxybohemine CAS No. 471270-60-7

2-Hydroxybohemine

Cat. No.: B016482
CAS No.: 471270-60-7
M. Wt: 356.4 g/mol
InChI Key: HFIXLXXNEZMSGH-UHFFFAOYSA-N
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Description

2-Hydroxybohemine is a synthetic compound that has garnered significant attention due to its potential therapeutic and environmental applications. It belongs to the class of bohemine analogs, which are known to inhibit cyclin-dependent kinases (CDKs) and exhibit anti-cancer properties. The compound is identified by its molecular formula C18H24N6O2 and has a molecular weight of 356.42 g/mol .

Scientific Research Applications

2-Hydroxybohemine has diverse applications in scientific research, including:

    Chemistry: It is used as a model compound to study the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

    Biology: The compound’s ability to inhibit CDKs makes it a valuable tool in studying cell proliferation and apoptosis.

    Medicine: Due to its anti-cancer properties, this compound is investigated for potential therapeutic applications in cancer treatment.

    Industry: While its industrial applications are limited, it may be used in the development of new pharmaceuticals and chemical research.

Mechanism of Action

Target of Action

2-Hydroxybohemine primarily targets cyclin-dependent kinase 1 (Cdc2 or CDK1) and cell division protein kinase 2 (CDK2) . These kinases play crucial roles in cell cycle regulation, particularly in the transition from G1 phase to S phase and from G2 phase to M phase. By inhibiting these kinases, this compound can affect cell cycle progression.

Mode of Action

This compound interacts with its targets (Cdc2 and Cdk2) by binding to their active sites, thereby inhibiting their kinase activity . This interaction prevents the phosphorylation of proteins required for cell cycle progression, leading to cell cycle arrest. The specific changes resulting from this interaction depend on the cell type and the stage of the cell cycle during which the compound is introduced.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting Cdc2 and Cdk2, this compound disrupts the normal progression of the cell cycle . The downstream effects of this disruption can include cell cycle arrest, apoptosis, or senescence, depending on the specific cellular context.

Pharmacokinetics

It has been found to have a half-life of approximately 2-3 hours . These properties suggest that this compound could have good bioavailability, although further studies would be needed to confirm this.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle progression. By inhibiting key kinases involved in cell cycle regulation, this compound can induce cell cycle arrest, potentially leading to apoptosis or senescence . These effects can have significant implications for the growth and proliferation of cells.

Preparation Methods

Industrial Production Methods: Industrial production methods for 2-Hydroxybohemine are not well-documented. Given its research-focused applications, it is likely produced in specialized laboratories rather than on a large industrial scale. The production process would involve stringent quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxybohemine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities.

Comparison with Similar Compounds

    Bohemine: Another CDK inhibitor with similar anti-cancer properties.

    Roscovitine: A well-known CDK inhibitor used in cancer research.

    Flavopiridol: Another CDK inhibitor with broader applications in cancer therapy.

Uniqueness: 2-Hydroxybohemine is unique due to its specific inhibitory activity against CDK1 and CDK2, with IC50 values of 100nM and 80nM, respectively . This specificity makes it a valuable tool for studying the precise roles of these kinases in cell cycle regulation and cancer progression.

Properties

IUPAC Name

2-[[[2-(3-hydroxypropylamino)-9-propan-2-ylpurin-6-yl]amino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12(2)24-11-21-15-16(20-10-13-6-3-4-7-14(13)26)22-18(23-17(15)24)19-8-5-9-25/h3-4,6-7,11-12,25-26H,5,8-10H2,1-2H3,(H2,19,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIXLXXNEZMSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400018
Record name Cdk Inhibitor, p35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471270-60-7
Record name Cdk Inhibitor, p35
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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